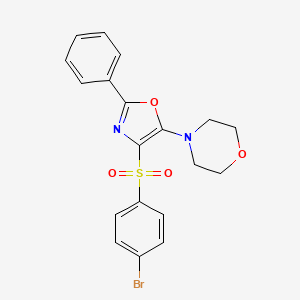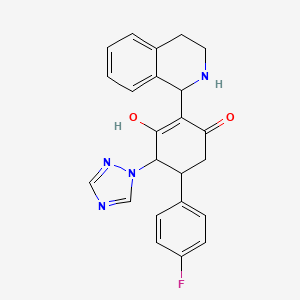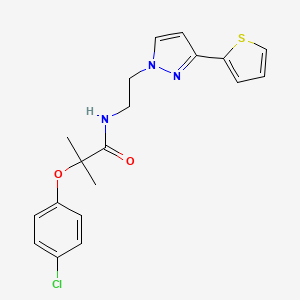
4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The presence of a bromophenyl group suggests that it might be used in reactions as an electrophile .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could make it polar and capable of forming hydrogen bonds, which would affect its solubility and boiling/melting points .Applications De Recherche Scientifique
Antimicrobial and Antibiotic Modulation
4-(Phenylsulfonyl) morpholine derivatives exhibit significant antimicrobial properties against a variety of standard and multidrug-resistant bacterial strains such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungal strains including Candida albicans. These compounds demonstrate modulating activity when combined with antibiotics, enhancing the effectiveness of drugs like amikacin against resistant strains, suggesting a potential application in combating antibiotic resistance (Oliveira et al., 2015).
Synthetic Chemistry and Heterocyclic Compound Formation
4-Bromo-1,2-dihydroisoquinolines, potentially related to the structural motif of 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine, have been synthesized using rhodium-catalyzed reactions, highlighting the compound's relevance in the synthesis of complex heterocyclic structures. Such processes are essential for developing new materials and molecules with unique biological activities (He et al., 2016).
Anticancer Research
Compounds containing morpholine moieties, such as those structurally related to this compound, have been investigated for their anticancer activities. Novel indole-based sulfonohydrazide derivatives containing morpholine rings have shown promising inhibition against breast cancer cell lines, indicating the potential of such compounds in anticancer therapy (Gaur et al., 2022).
Antioxidant Properties
The structural analogs of this compound have exhibited potent antioxidant activities. Bromophenols isolated from marine red algae, which share some structural similarities, have shown significant radical scavenging abilities, suggesting the potential use of these compounds in preventing oxidative stress-related diseases (Li et al., 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial effects .
Mode of Action
It is suggested that the lipophilic character of the compound, expressed by the clogp value, may contribute to its antimicrobial effect .
Result of Action
It is suggested that the compound may have a promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c20-15-6-8-16(9-7-15)27(23,24)18-19(22-10-12-25-13-11-22)26-17(21-18)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXFKXWXYCDWOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-5-(methoxymethyl)-1,3,4-oxadiazole](/img/structure/B2410098.png)
![3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410099.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2410101.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)
![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2410106.png)
![1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2410107.png)

![tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2410111.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2410112.png)

![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)